N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide
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Overview
Description
N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced .
Scientific Research Applications
N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog that lacks the pyrazine ring.
N-methylmorpholine: Another related compound with a different substitution pattern on the morpholine ring.
Uniqueness
N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide is unique due to its combination of a morpholine ring and a pyrazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-10-8-20(9-11(2)23-10)7-6-19(5)16(22)14-15(21)18-13(4)12(3)17-14/h10-11H,6-9H2,1-5H3,(H,18,21)/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHXJOMZCONNEU-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCN(C)C(=O)C2=NC(=C(NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCN(C)C(=O)C2=NC(=C(NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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